molecular formula C10H18N4O B1519577 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1021286-86-1

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B1519577
CAS No.: 1021286-86-1
M. Wt: 210.28 g/mol
InChI Key: DJYZSNKLDXAWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is an organic compound known for its diverse biological and chemical properties. This compound features a unique structure combining a piperazine ring and an oxadiazole moiety, making it significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the condensation of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde with piperazine. Reaction conditions often include:

  • Solvent: Methanol or ethanol

  • Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide

  • Temperature: Room temperature to reflux conditions

  • Duration: Several hours to overnight

Industrial Production Methods

For industrial-scale production, this compound may be synthesized using automated flow reactors to ensure high yield and purity. Continuous flow reactions offer better control over reaction conditions, minimizing side reactions and optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various reactions such as:

  • Oxidation: : Using oxidizing agents like potassium permanganate

  • Reduction: : Involving reducing agents like lithium aluminum hydride

  • Substitution: : Including nucleophilic and electrophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium at elevated temperatures

  • Reduction: : Lithium aluminum hydride in anhydrous ether at room temperature

  • Substitution: : Alkyl halides in the presence of a base

Major Products Formed

  • Oxidation: : Carboxylic acids or aldehydes

  • Reduction: : Alcohols or amines

  • Substitution: : Alkylated derivatives

Scientific Research Applications

Chemistry

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

Biology

In biology, this compound is studied for its potential as an enzyme inhibitor and its ability to interfere with metabolic pathways.

Medicine

Medically, it has been explored for its antimicrobial and antiviral properties. Researchers investigate its use in developing new pharmaceuticals.

Industry

Industrially, it is employed in the creation of specialty chemicals, agrochemicals, and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism by which 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects largely depends on its target. In enzyme inhibition, it binds to the active site, preventing substrate access. Its antimicrobial action might involve disrupting microbial cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine stands out due to its unique combination of oxadiazole and piperazine rings, offering diverse reactivity and biological activity. Similar compounds include:

  • 1-{[3-(Methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

  • 1-{[3-(Ethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

  • 1-{[3-(Propan-1-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

These compounds exhibit similar reactivity but may differ in their biological profiles and specific applications.

That should cover the essentials about this compound. Got any specific details you want to dive deeper into?

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZSNKLDXAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.